molecular formula C7H12O2 B3149095 2,4-Dimethyl-2-pentenoic acid CAS No. 66634-97-7

2,4-Dimethyl-2-pentenoic acid

Cat. No.: B3149095
CAS No.: 66634-97-7
M. Wt: 128.17 g/mol
InChI Key: DMHLGGQHOSTMJG-GQCTYLIASA-N
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Description

2,4-Dimethyl-2-pentenoic acid is an organic compound that is used as a flavoring agent . It has a sour type odor and a cheesy type flavor .


Synthesis Analysis

The synthesis of this compound involves several methods . One of the methods involves the use of diphenyldisulfane in tetrahydrofuran .


Molecular Structure Analysis

The molecular formula of this compound is C7H12O2 . It has a molecular weight of 128.17 .


Chemical Reactions Analysis

This compound can undergo various chemical reactions. For instance, it can undergo acid-catalyzed esterification .


Physical and Chemical Properties Analysis

This compound is a solid . It is very slightly soluble in water but soluble in oils . It has a SMILES string of CC©\C=C(/C)C(O)=O .

Scientific Research Applications

Tautomeric Equilibrium and Reactivity

2,4-Dimethyl-2-pentenoic acid has been studied for its unique tautomeric equilibrium and reactivity. For example, the (Z)-4,4-Dimethyl-5-oxo-2-pentenoic acid exists almost exclusively in the hydroxy lactone form, a feature evident in derivatives exhibiting ring-chain tautomerism. This property is significant for understanding and developing chemical synthesis pathways (Ito & Miyajima, 1986).

Photoisomerization in Organic Synthesis

The compound has been used in studies related to photoisomerization, which is a key process in organic synthesis. For instance, derivatives like 4-Methyl-2-(E)-pentenoic acid are transformed into corresponding β,γ-unsaturated isomers upon irradiation, a method that has potential applications in organic synthesis and material science (Biot, Keukeleire, & Verzele, 2010).

Intermediate in Industrial Production

3,3-Dimethyl-4-pentenoic acid methyl ester, a related compound, is an important intermediate in the synthesis of pyrethroids pesticides. Its production method has been optimized for industrial use, demonstrating the compound's relevance in the agricultural chemicals industry (Peng, 2012).

Potential in Experimental Models

The derivatives of this compound have been explored in experimental models for understanding cellular damage and disease mechanisms. For example, 16,16-Dimethyl PGE2, a derivative, has shown potential in reducing hepatocellular damage in an experimental Reye's syndrome model, indicating its importance in medical research (Hidaka et al., 1991).

Electrochemical Synthesis

Electrochemical methods have been developed for the synthesis of derivatives like 3-methylene-4-pentenoic acid, highlighting the compound's role in advancing electrochemical synthesis techniques. This method has implications for more environmentally friendly and efficient chemical synthesis processes (Senboku et al., 1998).

Safety and Hazards

2,4-Dimethyl-2-pentenoic acid is classified as a skin irritant (Category 2) and an eye irritant (Category 2) . It can cause severe skin burns and eye damage . It is recommended to avoid breathing its mist, gas, or vapors and to avoid contact with skin and eyes .

Biochemical Analysis

Biochemical Properties

2,4-Dimethyl-2-pentenoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it is known to interact with enzymes involved in fatty acid metabolism, such as acyl-CoA synthetases, which catalyze the activation of fatty acids by forming acyl-CoA derivatives. This interaction is crucial for the subsequent steps in fatty acid oxidation and energy production .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in lipid metabolism, thereby affecting the overall lipid profile of cells. Additionally, this compound can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to altered cellular responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes involved in metabolic pathways, leading to changes in the flux of metabolites. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to reduced efficacy. Long-term exposure to this compound has been associated with changes in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects on metabolic processes, while at higher doses, it can induce toxic or adverse effects. For instance, high doses of this compound have been associated with liver toxicity and oxidative stress in animal studies. These findings underscore the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily related to fatty acid metabolism. It interacts with enzymes such as acyl-CoA synthetases and acyl-CoA dehydrogenases, which are essential for the activation and oxidation of fatty acids. These interactions facilitate the conversion of this compound into acyl-CoA derivatives, which can then enter the β-oxidation pathway for energy production. Additionally, this compound may influence the levels of other metabolites, thereby affecting overall metabolic flux .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and intracellular trafficking of the compound, ensuring its proper localization and accumulation. For example, fatty acid transport proteins (FATPs) and fatty acid-binding proteins (FABPs) are known to interact with this compound, aiding its transport across cellular membranes and its distribution within various cellular compartments .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the mitochondria, where it participates in fatty acid oxidation and energy production. The targeting of this compound to specific subcellular compartments is facilitated by targeting signals and post-translational modifications. These mechanisms ensure that the compound reaches its site of action, thereby exerting its biochemical effects .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of 2,4-Dimethyl-2-pentenoic acid can be achieved through a multi-step process involving the conversion of starting materials to intermediate compounds, which are subsequently transformed into the final product.", "Starting Materials": [ "2-methyl-1-butene", "Acetic anhydride", "Sodium acetate", "Methanol", "Sulfuric acid", "Sodium hydroxide", "Sodium borohydride", "Acetic acid", "Hydrogen peroxide", "Sodium hypochlorite", "Sodium carbonate", "2-methyl-2-pentenal" ], "Reaction": [ "Step 1: 2-methyl-1-butene is reacted with acetic anhydride and sodium acetate in methanol to form 2-acetoxy-2-methylbutane.", "Step 2: 2-acetoxy-2-methylbutane is treated with sulfuric acid to produce 2-methyl-2-pentene.", "Step 3: 2-methyl-2-pentene is reduced with sodium borohydride in acetic acid to yield 2-methyl-2-pentanol.", "Step 4: 2-methyl-2-pentanol is oxidized with hydrogen peroxide and sodium hypochlorite to form 2-methyl-2-pentanal.", "Step 5: 2-methyl-2-pentenal is reacted with sodium carbonate and sulfuric acid to produce 2,4-Dimethyl-2-pentenoic acid." ] }

CAS No.

66634-97-7

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

(E)-2,4-dimethylpent-2-enoic acid

InChI

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h4-5H,1-3H3,(H,8,9)/b6-4+

InChI Key

DMHLGGQHOSTMJG-GQCTYLIASA-N

Isomeric SMILES

CC(C)/C=C(\C)/C(=O)O

SMILES

CC(C)C=C(C)C(=O)O

Canonical SMILES

CC(C)C=C(C)C(=O)O

boiling_point

133.00 to 134.00 °C. @ 15.00 mm Hg

density

0.991-0.999

physical_description

Colourless liquid;  pungent, sickly sweet

solubility

very slightly

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2,4-dimethylpent-2-enoic acid ethyl ester (116 g, 742 mmol) and KOH 85% (147 g, 2.23 mol) in water/EtOH (1:1, 2.0 L) was refluxed for 1 d. The EtOH was stripped off on a rotary evaporator, and the remaining mixture was washed with Et2O. The combined ethereal washings were extracted with 2 N aq. NaOH (100 ml), and all aqueous solutions were combined. Under cooling with an ice/water bath, conc. aq. H3PO4 (200 ml) was added to adjust the combined aqueous solutions to pH 3, and the product was extracted with Et2O (200 ml). The ethereal solution was washed with water (200 ml) and brine (25 ml). After drying (Na2SO4), the solvent was evaporated in a rotary evaporator to furnish 94.2 g (99%) of 2,4-dimethyl-pent-2-enoic acid.
Quantity
116 g
Type
reactant
Reaction Step One
Name
Quantity
147 g
Type
reactant
Reaction Step One
Name
water EtOH
Quantity
2 L
Type
solvent
Reaction Step One
Name
2,4-dimethyl-pent-2-enoic acid
Yield
99%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Dimethyl-2-pentenoic acid
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2,4-Dimethyl-2-pentenoic acid
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2,4-Dimethyl-2-pentenoic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
2,4-Dimethyl-2-pentenoic acid

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